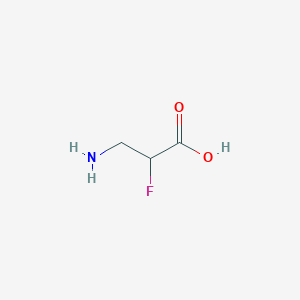

3-amino-2-fluoropropanoic acid

Beschreibung

Alpha-Fluoro-beta-alanine is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQNRNQELNLWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

867-84-5 (hydrochloride) | |

| Record name | alpha-Fluoro-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00959160 | |

| Record name | 3-Amino-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3821-81-6 | |

| Record name | α-Fluoro-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3821-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fluoro-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FLUORO-.BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1461S5575Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 3-Amino-2-fluoropropanoic Acid

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast array of fluorinated compounds, α-fluoro-β-amino acids, such as 3-amino-2-fluoropropanoic acid (also known as α-fluoro-β-alanine), represent a particularly valuable class of building blocks.[2][3] These non-canonical amino acids are integral components in the design of peptides and peptidomimetics with enhanced proteolytic stability and controlled conformations.[2][3] Furthermore, they serve as precursors for the synthesis of fluorinated β-lactam antibiotics and other pharmacologically relevant scaffolds.[4][5]

This guide provides a comprehensive overview of the prevailing methodologies for the synthesis and purification of 3-amino-2-fluoropropanoic acid, tailored for researchers, scientists, and drug development professionals. We will delve into both racemic and asymmetric synthetic strategies, offering insights into the mechanistic underpinnings of these transformations. The subsequent sections will address the critical aspects of purification, including crystallization and chromatographic techniques, to isolate this valuable compound in high purity.

Part 1: Synthetic Strategies for 3-Amino-2-fluoropropanoic Acid

The synthesis of 3-amino-2-fluoropropanoic acid presents unique challenges due to the simultaneous presence of two functional groups and a stereocenter at the fluorine-bearing carbon. The approaches to its synthesis can be broadly categorized into racemic and asymmetric methods.

Racemic Synthesis: Foundational Approaches

Racemic synthesis provides a straightforward entry to 3-amino-2-fluoropropanoic acid, which can subsequently be resolved into its constituent enantiomers. A common strategy involves the construction of the carbon backbone followed by the introduction of the amino and fluoro functionalities.

One of the classical approaches to β-amino acids that can be adapted for this purpose is the Mannich reaction .[6][7][8] This three-component condensation reaction involves an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde. While a direct three-component Mannich reaction to yield 3-amino-2-fluoropropanoic acid is not straightforward, a modified approach using pre-formed synthons is often employed.

Diagram 1: Generalized Racemic Synthesis Workflow

Caption: A simplified workflow for the racemic synthesis of 3-amino-2-fluoropropanoic acid.

Asymmetric Synthesis: Controlling Stereochemistry

For applications in drug development, obtaining enantiomerically pure 3-amino-2-fluoropropanoic acid is often crucial. Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the often-inefficient resolution of a racemic mixture. Key strategies include the use of chiral auxiliaries and chiral catalysts.

In the context of 3-amino-2-fluoropropanoic acid synthesis, an Evans auxiliary can be acylated with a suitable precursor, followed by a diastereoselective fluorination reaction. The steric hindrance imposed by the auxiliary directs the incoming fluorine atom to one face of the molecule, leading to the preferential formation of one diastereomer.

Diagram 2: Chiral Auxiliary Approach

Caption: Workflow for the asymmetric synthesis of 3-amino-2-fluoropropanoic acid using a chiral auxiliary.

Another powerful method involves the use of chiral Ni(II) complexes of glycine Schiff bases.[12][13][14][15] This approach allows for the asymmetric synthesis of a wide variety of α-amino acids and can be adapted for β-amino acids. The chiral ligand on the nickel complex controls the stereochemistry of the alkylation reaction.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be employed in Mannich-type reactions to produce enantiomerically enriched β-amino carbonyl compounds, which can then be converted to the desired fluorinated amino acid.[7][14]

Electrophilic Fluorination: A Key Transformation

The introduction of the fluorine atom is a critical step in many synthetic routes. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used.[2][3][5][16] The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.[3] In the context of enolate fluorination, an SN2-type mechanism is often proposed, where the enolate attacks the electrophilic fluorine atom.

Table 1: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| Racemic Synthesis | Straightforward, often higher yielding in initial steps. | Simpler to execute, readily available starting materials. | Requires a separate resolution step, 50% theoretical maximum yield for the desired enantiomer. |

| Chiral Auxiliary | Covalent attachment of a chiral moiety to guide stereochemistry. | High diastereoselectivity, well-established methodologies. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | High enantioselectivity, atom-economical. | Catalyst development can be challenging, may require stringent reaction conditions. |

Part 2: Purification Methodologies

The successful synthesis of 3-amino-2-fluoropropanoic acid is only half the battle; rigorous purification is essential to obtain a product of the required quality for downstream applications, particularly in drug development. The primary methods for purification are crystallization and chromatography.

Purification by Crystallization

Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and is often determined empirically. For amino acids, which are zwitterionic and often have high melting points, aqueous solutions or mixtures of water with organic solvents are commonly employed.[17][18] Anti-solvent crystallization, where a solvent in which the compound is soluble is mixed with a solvent in which it is poorly soluble, can be an effective method.[19]

Key Considerations for Crystallization:

-

Solvent System: A mixture of water and a miscible organic solvent like isopropanol or ethanol is a good starting point for screening.[18] The ratio of the solvents will influence the solubility and crystal growth.

-

Temperature: Cooling a saturated solution is a common method to induce crystallization. The rate of cooling can affect crystal size and purity.

-

pH: The pH of the solution can significantly impact the solubility of amino acids. Adjusting the pH to the isoelectric point can often promote crystallization.

Protocol 1: Representative Crystallization Procedure

-

Dissolve the crude 3-amino-2-fluoropropanoic acid in a minimal amount of hot deionized water.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add a miscible anti-solvent, such as isopropanol or ethanol, until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the purification of a wide range of compounds, including amino acids.[15] For preparative purification, reversed-phase HPLC (RP-HPLC) is frequently used.

Key Parameters for HPLC Purification:

-

Stationary Phase (Column): C18 columns are the workhorse for reversed-phase chromatography of peptides and amino acids.

-

Mobile Phase: A gradient of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used. The addition of an ion-pairing agent, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for zwitterionic compounds.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bonds and carboxylic acid groups.

Diagram 3: HPLC Purification Workflow

Caption: A typical workflow for the purification of 3-amino-2-fluoropropanoic acid using preparative HPLC.

Part 3: Chiral Resolution

When a racemic synthesis is performed, the resulting mixture of enantiomers must be separated to obtain the desired stereoisomer. This process is known as chiral resolution.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic acids or bases is through the formation of diastereomeric salts with a chiral resolving agent.[13] For a racemic amino acid, a chiral base (e.g., an alkaloid like brucine or a chiral amine) or a chiral acid (e.g., tartaric acid) can be used. The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2]

The process involves:

-

Reaction of the racemic amino acid with an enantiomerically pure resolving agent to form a mixture of diastereomeric salts.

-

Fractional crystallization of the diastereomeric salt mixture from a suitable solvent.

-

Isolation of the desired diastereomer.

-

Liberation of the enantiomerically pure amino acid from the salt by treatment with an acid or base.

Chiral Chromatography

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][20][21] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[22] Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid enantiomers.[1][20]

Key aspects of chiral HPLC:

-

Chiral Stationary Phase: The choice of CSP is crucial and often requires screening of different columns.

-

Mobile Phase: The composition of the mobile phase (e.g., normal phase or reversed phase) can significantly affect the separation.

-

Derivatization: In some cases, derivatization of the amino acid (e.g., N-acylation or esterification) may be necessary to improve the separation on certain CSPs.[23]

Table 2: Overview of Purification and Resolution Techniques

| Technique | Principle | Key Considerations |

| Crystallization | Difference in solubility of the compound and impurities in a given solvent system. | Solvent selection, temperature, pH. |

| Preparative HPLC | Differential partitioning of the compound and impurities between a stationary and a mobile phase. | Column chemistry, mobile phase composition, gradient optimization. |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with different solubilities. | Choice of resolving agent, solvent for fractional crystallization. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of the appropriate chiral column and mobile phase. |

Conclusion

The synthesis and purification of 3-amino-2-fluoropropanoic acid are critical processes for advancing research in medicinal chemistry and drug development. This guide has provided a detailed overview of the key synthetic strategies, from racemic approaches to more sophisticated asymmetric methods that provide direct access to enantiomerically pure material. We have also explored the essential purification techniques, including crystallization and HPLC, as well as methods for chiral resolution.

A thorough understanding of the principles behind these methods, coupled with careful experimental execution, will enable researchers to efficiently produce high-quality 3-amino-2-fluoropropanoic acid for their specific applications. The continued development of novel synthetic and purification methodologies will undoubtedly further facilitate the exploration of the therapeutic potential of fluorinated amino acids.

References

-

O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1713-1736. [Link]

- Gouverneur, V., & Müller, K. (Eds.). (2012).

-

Asymmetric Synthesis. (n.d.). Retrieved from [Link]

- Kukhar, V. P., & Soloshonok, V. A. (Eds.). (2005). Fluorine-containing amino acids: synthesis and properties. John Wiley & Sons.

- Qiu, X., & Qing, F. L. (2018). Recent advances in the synthesis of fluorinated β-amino acids. Chinese Chemical Letters, 29(1), 23-30.

-

Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z., & Wong, C. H. (1999). Electrophilic fluorination− nucleophilic addition reaction mediated by Selectfluor: mechanistic studies and new applications. The Journal of Organic Chemistry, 64(15), 5264-5279. [Link]

- Soloshonok, V. A. (2006). Asymmetric synthesis of tailor-made amino acids using chiral Ni (II) complexes of Schiff bases. An update of the recent literature. Current Organic Chemistry, 10(15), 1839-1861.

-

Mechanistic studies on the three-component radical homo Mannich reaction. (2021). Nature Communications. [Link]

- D'hooghe, M., & De Kimpe, N. (2006). Synthetic approaches to Mannich bases. Amino Acids, 31(4), 383-397.

- O'Hagan, D., & Rzepa, H. S. (1997). Some influences of fluorine in bioorganic chemistry.

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Resolution of Racemic Amino Acids. (2022). Chemistry LibreTexts. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

- Recent advances in biological applications of mannich bases — An overview. (2022). GSC Biological and Pharmaceutical Sciences.

- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

- Maruoka, K., & Ooi, T. (2003). Enantioselective Mannich-type reactions catalyzed by chiral bifunctional organocatalysts. Chemical Reviews, 103(8), 3013-3028.

-

Szabó, A., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(20), 4758. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.

-

Racemic 2-amino-3-(heteroaryl)propanoic acids... (n.d.). PubMed. [Link]

-

Oiling-out Crystallization of Beta-Alanine on Solid Surfaces Controlled by Solvent Exchange. (2020). ResearchGate. [Link]

-

Han, J., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(24), 5946. [Link]

-

Tarui, A. (2015). [Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 135(11), 1245–1253. [Link]

-

alpha-Fluoro-beta-alanine. (n.d.). PubChem. [Link]

-

Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. (2021). Nature Communications. [Link]

- Resolution of racemic amino acids. (1983).

-

Synthesis of Amino Acids. (2022). Chemistry LibreTexts. [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2018). Molecules. [Link]

-

Effect of solvents on the growth morphology of DL-alanine crystals. (2015). RSC Advances. [Link]

- Anti-Solvent Crystallization of L-Alanine and Effects of Process Parameters and Ultrasound. (2015). Journal of the Chinese Institute of Chemical Engineers.

-

Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. (n.d.). ResearchGate. [Link]

-

Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022). Journal of the American Chemical Society. [Link]

- An efficient process for separation of diastereomers of 9-[(r)-2-[[(r,s)-[[(s)-1-(isopropoxycarbonyl)ethyl]amino]-phenoxyphosphinyl] methoxy]propyl]adenine. (2016).

-

New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. (2006). Angewandte Chemie International Edition. [Link]

-

Derivatives for separation of amino acid enantiomers. (n.d.). ResearchGate. [Link]

-

Exploration of Fluorinated α,β-Dehydroamino Acids and their Application in Peptide Stabilization. (2021). BYU ScholarsArchive. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 3. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 11. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Enantioselective synthesis of alpha-fluorinated beta-amino acid derivatives by an asymmetric mannich reaction and selective deacylation/decarboxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 22. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 23. 3-Amino-2-fluoropropanoic acid, (2R)- | C3H6FNO2 | CID 6999945 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-2-fluoropropanoic Acid

Introduction

3-Amino-2-fluoropropanoic acid, also known as DL-2-fluoro-β-alanine, is a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the β-alanine scaffold can profoundly alter its physicochemical properties, metabolic stability, and biological activity. As such, unambiguous structural characterization is paramount for researchers synthesizing and utilizing this compound. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-amino-2-fluoropropanoic acid, offering a predictive framework grounded in fundamental principles of spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Implications

The structure of 3-amino-2-fluoropropanoic acid (C₃H₆FNO₂) features a chiral center at the C2 carbon, which bears the fluorine atom. The presence of the highly electronegative fluorine atom introduces significant electronic effects that are key to interpreting its spectroscopic signature. These effects include strong inductive withdrawal of electron density and the ability of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) to engage in through-bond J-coupling with neighboring ¹H and ¹³C nuclei.

Caption: Molecular structure of 3-amino-2-fluoropropanoic acid with key NMR J-couplings highlighted.

Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-amino-2-fluoropropanoic acid. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's connectivity and stereochemistry. The data presented below are predictive, based on established chemical shift theory and known coupling constants for similar structural motifs.

¹H NMR Spectroscopy: The Proton's Perspective

The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on C2 (Hα) and C3 (Hβ and Hβ'). The chemical shifts are influenced by the neighboring fluorine, amino, and carboxyl groups.

-

Hα (methine proton at C2): This proton is directly attached to the carbon bearing the fluorine atom. Consequently, it will experience strong deshielding and will appear as a doublet of triplets (dt) or a more complex multiplet. The large splitting will be due to the geminal coupling to fluorine (²JHF), and the smaller splittings will arise from vicinal coupling to the two diastereotopic protons on C3 (³JHH).

-

Hβ and Hβ' (methylene protons at C3): These protons are adjacent to the nitrogen of the amino group and are diastereotopic due to the chiral center at C2. They will appear as two separate multiplets. Each will be split by the geminal H-H coupling, the vicinal coupling to Hα, and the vicinal coupling to the fluorine atom (³JHF).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Hα (C2-H) | 4.5 - 5.0 | ddd (doublet of doublets of doublets) | ²JHF ≈ 45-50 Hz, ³JHαHβ ≈ 3-8 Hz, ³JHαHβ' ≈ 3-8 Hz |

| Hβ/Hβ' (C3-H₂) | 3.2 - 3.8 | m (multiplet) | ²JHβHβ' ≈ 12-15 Hz, ³JHαHβ/β' ≈ 3-8 Hz, ³JHF ≈ 15-25 Hz |

Causality Behind the Predictions: The significant downfield shift of Hα is a direct consequence of the powerful electron-withdrawing effect of the adjacent fluorine atom. The large geminal ²JHF coupling is characteristic of such arrangements.[1][2] The diastereotopicity of the C3 protons is a classic NMR phenomenon resulting from the adjacent stereocenter, leading to distinct chemical shifts and coupling interactions for Hβ and Hβ'.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will display three signals, each corresponding to one of the carbon atoms in the molecule. A key diagnostic feature will be the splitting of these signals due to C-F coupling.

-

C1 (Carboxyl Carbon): This carbon will appear in the typical carboxylic acid region (170-180 ppm). It will be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).

-

C2 (Fluorine-bearing Carbon): This carbon will be significantly shifted downfield and will exhibit a very large one-bond coupling to fluorine (¹JCF), appearing as a large doublet. This is the most unambiguous signal in the ¹³C NMR spectrum.

-

C3 (Methylene Carbon): This carbon, adjacent to the amino group, will also be split into a doublet due to two-bond coupling with the fluorine atom (²JCF).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted Coupling Constant (Hz) |

| C1 (COOH) | 170 - 175 | d (doublet) | ²JCF ≈ 20-30 Hz |

| C2 (CHF) | 88 - 95 | d (doublet) | ¹JCF ≈ 180-200 Hz |

| C3 (CH₂N) | 45 - 50 | d (doublet) | ²JCF ≈ 15-25 Hz |

Expertise in Interpretation: The magnitude of the ¹JCF coupling constant is directly related to the s-character of the C-F bond and is a hallmark of fluorinated alkanes.[1][3] Observing these distinct C-F couplings for all three carbons provides definitive evidence for the proposed structure. The use of ¹³C NMR prediction tools can further refine these expected chemical shifts.[4][5]

¹⁹F NMR Spectroscopy: The Fluorine Probe

The ¹⁹F NMR spectrum provides a highly sensitive and direct view of the fluorine's environment. With a wide chemical shift range and high sensitivity, it is an essential tool for characterizing fluorinated compounds.[6][7]

-

¹⁹F Signal: A single resonance is expected. The chemical shift will be in the region typical for aliphatic C-F bonds. This signal will be split by the geminal proton on C2 (²JFH) and the vicinal protons on C3 (³JFH), resulting in a doublet of triplets (dt) or a more complex multiplet.

| Nucleus | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | -190 to -210 | ddd (doublet of doublets of doublets) | ²JFHα ≈ 45-50 Hz, ³JFHβ ≈ 15-25 Hz, ³JFHβ' ≈ 15-25 Hz |

Trustworthiness of the Method: The ¹⁹F NMR spectrum serves as a self-validating system. The observed multiplicity of the fluorine signal must be consistent with the couplings seen in the ¹H NMR spectrum. For instance, the large doublet splitting in the ¹⁹F spectrum must match the large doublet splitting of the Hα signal in the ¹H spectrum.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound, as it is a "soft" ionization technique that typically yields the protonated molecular ion with minimal fragmentation.[8][9]

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Molecular Ion: In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺. Given the molecular formula C₃H₆FNO₂, the exact mass can be calculated, which is a powerful confirmation of the elemental composition when using high-resolution mass spectrometry (HRMS).

-

Adducts: It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if these salts are present in the sample or solvent.

| Ion | Formula | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | [C₃H₇FNO₂]⁺ | 108.0455 |

| [M+Na]⁺ | [C₃H₆FNO₂Na]⁺ | 130.0275 |

Tandem Mass Spectrometry (MS/MS) Fragmentation

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ precursor ion. The fragmentation of protonated amino acids is well-studied. For β-amino acids, characteristic losses are observed.

-

Primary Fragmentation: The most likely initial fragmentation pathway is the loss of the elements of formic acid (HCOOH), which involves the carboxyl group, resulting in an ion at m/z 62.03. This is a common fragmentation for amino acids.[10]

-

Alternative Fragmentations: Loss of ammonia (NH₃) or water (H₂O) from the parent ion are also possible, though often less favorable than the loss of the carboxyl group.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 3-amino-2-fluoropropanoic acid.

Experimental Protocols

The following protocols provide a standardized workflow for the characterization of 3-amino-2-fluoropropanoic acid.

Protocol 1: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis of 3-amino-2-fluoropropanoic acid.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-amino-2-fluoropropanoic acid for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR.[11][12]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), in a clean, small vial.

-

To remove any particulate matter, filter the solution through a small plug of cotton in a Pasteur pipette directly into a 5 mm NMR tube.[13]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquire standard 1D spectra for each nucleus. Ensure sufficient scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra. For ¹H and ¹³C in D₂O, the residual HDO peak can be used (approx. 4.79 ppm). For ¹⁹F, an external standard or the instrument's internal reference is used.

-

Analyze the spectra to determine chemical shifts, coupling constants, and integrals.

-

Protocol 2: Mass Spectrometry Sample Preparation and Analysis

Caption: Standard workflow for ESI-MS analysis of 3-amino-2-fluoropropanoic acid.

-

Sample Preparation:

-

Prepare a stock solution of 3-amino-2-fluoropropanoic acid at approximately 1 mg/mL in a suitable solvent such as a water/methanol (50:50) mixture.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL using the mobile phase intended for analysis (e.g., 0.1% formic acid in water/acetonitrile).

-

-

Instrument Setup and Analysis:

-

Set up the ESI source in positive ion mode.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire a full scan (MS¹) spectrum to identify the protonated molecular ion [M+H]⁺ and any common adducts.

-

Set up a tandem MS (MS/MS) experiment by selecting the m/z of the [M+H]⁺ ion in the first mass analyzer and inducing fragmentation (e.g., via collision-induced dissociation - CID).

-

Acquire the product ion spectrum.

-

-

Data Analysis:

-

Analyze the MS¹ spectrum to confirm the molecular weight of the compound. For high-resolution instruments, compare the measured exact mass to the calculated exact mass.

-

Analyze the MS/MS spectrum to identify the fragment ions and confirm that they are consistent with the proposed structure.

-

Conclusion

The spectroscopic characterization of 3-amino-2-fluoropropanoic acid is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry data. The presence of the fluorine atom provides a unique and powerful set of diagnostic handles, including large and predictable H-F and C-F coupling constants and a highly sensitive ¹⁹F NMR signal. By understanding the underlying principles that govern these spectroscopic phenomena, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- [Link to a relevant scientific article discussing fragment

- [Link to a relevant scientific article on peptide prepar

- [Link to a relevant scientific article on ESI-MS of amino acids, if available]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- [Link to a relevant scientific article on ESI of fluorin

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

- [Link to a relevant scientific article on quantit

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- [Link to a relevant scientific article on fluorin

- [Link to a relevant scientific article on fluorine-fluorine coupling constants, if available]

- [Link to a relevant scientific article on microplasma ionization of perfluorin

- [Link to a relevant scientific article on predicting 19F NMR chemical shifts, if available]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

- [Link to a relevant scientific article on computational prediction of 19F NMR shifts, if available]

- [Link to a relevant scientific article on fragmentation of b2 ions in peptide mass spectra, if available]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(5-6), 439-470.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- [Link to a relevant scientific article on mass spectrum explained, if available]

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved from [Link]

- Angell, Y. L., & Gerwick, W. H. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 268-283.

- Ruiz-Cabello, J., & Moonen, C. T. (2012). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 25(11), 1255-1267.

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved from [Link]

- Ogoshi, T., & Nakamoto, Y. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3349.

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ekwan.github.io [ekwan.github.io]

- 3. eclass.uoa.gr [eclass.uoa.gr]

- 4. Visualizer loader [nmrdb.org]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

An In-depth Technical Guide to the Biological Activity of 3-Amino-2-fluoropropanoic Acid

Foreword: The Intriguing Potential of Fluorinated Amino Acids

The strategic incorporation of fluorine into biologically active molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, bioavailability, and target-binding affinity of a parent compound.[1] This guide delves into the fascinating world of one such molecule: 3-amino-2-fluoropropanoic acid, a compound also known by its synonym, α-fluoro-β-alanine.[2] We will explore its synthesis, multifaceted biological activities, and the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Synthesis of 3-Amino-2-fluoropropanoic Acid

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological research.

| Property | Value | Source |

| Molecular Formula | C₃H₆FNO₂ | [2] |

| Molecular Weight | 107.08 g/mol | [2] |

| CAS Number | 3821-81-6 | [2] |

| Appearance | White to beige solid | [3] |

| Boiling Point | 264.5°C at 760 mmHg | [3] |

| Density | 1.302 g/mL | [3] |

The synthesis of fluorinated amino acids like 3-amino-2-fluoropropanoic acid often involves specialized chemical strategies to introduce the fluorine atom with high selectivity.[4] While various methods exist for the synthesis of fluorinated amino acids, a common approach involves the use of fluorinated building blocks or the direct fluorination of amino acid precursors.[4][5]

Illustrative Synthetic Approach: Reductive Amination

One plausible synthetic route to 3-amino-2-fluoropropanoic acid is through the reductive amination of a corresponding α-keto acid, 3-fluoro-2-oxopropanoic acid. This method is a staple in amino acid synthesis.[6]

Experimental Protocol: Synthesis via Reductive Amination

-

Preparation of 3-fluoro-2-oxopropanoic acid: This precursor can be synthesized from commercially available starting materials through established organic chemistry reactions, such as the fluorination of a suitable enolate.

-

Reductive Amination Reaction:

-

Dissolve 3-fluoro-2-oxopropanoic acid in a suitable solvent, such as methanol or aqueous ammonia.

-

Add a source of ammonia (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Purification:

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using ion-exchange chromatography to isolate the desired 3-amino-2-fluoropropanoic acid.

-

Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

-

Mechanism of Action: A Tale of Two Enzymes

The biological activity of 3-amino-2-fluoropropanoic acid is significantly influenced by its interactions with key enzymes involved in amino acid metabolism. Its structural similarity to natural amino acids allows it to act as a substrate or inhibitor for these enzymes.[1]

Alanine Racemase: A Target for Antibacterial Agents

Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine.[7] D-alanine is an essential component of the bacterial cell wall peptidoglycan.[7] The absence of a human homolog makes alanine racemase an attractive target for the development of novel antibacterial drugs.[7][8] Analogs of alanine, such as fluoro-alanine, have been investigated as inhibitors of this enzyme.[9]

Inhibition Mechanism:

The proposed mechanism of inhibition of alanine racemase by fluorinated alanine analogs involves the formation of a stable, covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. This effectively inactivates the enzyme and disrupts bacterial cell wall synthesis.

Caption: General mechanism of GABA-AT inactivation.

Experimental Protocol: GABA Aminotransferase Inhibition Assay

This protocol is based on established spectrophotometric assays for GABA-AT activity. [10][11]

-

Coupled Enzyme System:

-

This assay typically uses a coupled enzyme system where the product of the GABA-AT reaction, succinic semialdehyde, is further oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP⁺ to NADPH. [12]2. Reaction Mixture:

-

Prepare a buffer solution (e.g., 50 mM potassium pyrophosphate, pH 8.6).

-

Add GABA (substrate), α-ketoglutarate (co-substrate), NADP⁺, and SSADH.

-

Add purified GABA-AT.

-

Add varying concentrations of 3-amino-2-fluoropropanoic acid or a known inhibitor (e.g., vigabatrin) as a positive control.

-

-

Measurement:

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of NADPH formation to determine GABA-AT activity.

-

Determine the inhibitory effect of 3-amino-2-fluoropropanoic acid and calculate its IC₅₀ value.

-

Broader Biological Effects and Therapeutic Potential

Beyond its direct effects on specific enzymes, 3-amino-2-fluoropropanoic acid exhibits other notable biological activities.

Role in 5-Fluorouracil Metabolism

3-Amino-2-fluoropropanoic acid, as α-fluoro-β-alanine (FBAL), is the major catabolite of the widely used anticancer drug 5-fluorouracil (5-FU). [13]The formation of FBAL can influence both the efficacy and toxicity of 5-FU treatment. [13]Studies have shown that FBAL can decrease the antitumor activity of 5-FU while potentiating its toxicity in certain cancer models. [13]This interaction is complex and appears to be dependent on the specific tumor type and experimental conditions. [13]

Transport and Cellular Uptake

The cellular uptake of 3-amino-2-fluoropropanoic acid is an important determinant of its biological activity. It has been shown that the transport of α-fluoro-β-alanine in rat hepatocytes is mediated by the GABA transporter GAT-2. [14]This transporter facilitates the Na⁺- and Cl⁻-dependent uptake of the compound into cells. [14]

Potential Therapeutic Applications

The biological activities of 3-amino-2-fluoropropanoic acid suggest several potential therapeutic applications:

-

Antibacterial Agent: Its ability to inhibit alanine racemase makes it a potential candidate for the development of new antibiotics. [8]* Neurological Disorders: By inhibiting GABA-AT, it could potentially be used to treat conditions characterized by low GABA levels, such as epilepsy and anxiety. [1][15]* Drug Delivery and Design: The fluorinated β-amino acid scaffold can be incorporated into peptides and other molecules to enhance their metabolic stability and therapeutic potential. [1]

Concluding Remarks and Future Directions

3-Amino-2-fluoropropanoic acid is a molecule with a rich and varied biological profile. Its interactions with key enzymes like alanine racemase and GABA aminotransferase highlight its potential as a lead compound for the development of novel therapeutics. The insights into its role in 5-fluorouracil metabolism also open up avenues for optimizing cancer chemotherapy.

Future research should focus on elucidating the precise mechanisms of enzyme inhibition and exploring the structure-activity relationships of its derivatives. Further in vivo studies are warranted to fully assess its therapeutic potential and safety profile. The continued exploration of fluorinated amino acids like 3-amino-2-fluoropropanoic acid will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

- Lambert, M. P., & Neuhaus, F. C. (1972). A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase. Journal of Bacteriology, 110(3), 978–987.

- Anthony, K. G., Strych, U., Ye, L., Shoen, C. S., Cynamon, M. H., & Cook, P. F. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20374.

-

ResearchGate. (n.d.). Assays for screening alanine racemase-specific inhibitors. Alanine... [Image]. Retrieved from [Link]

- Anthony, K. G., Strych, U., Ye, L., Shoen, C. S., Cynamon, M. H., & Cook, P. F. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20374.

- Cao, S., Rustum, Y. M., & Spector, T. (1998). alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil. Biochemical Pharmacology, 55(5), 745–749.

- Wang, S., Wang, Y., Wang, X., Chen, X., & Wu, J. (2017). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. International Journal of Molecular Sciences, 18(12), 2635.

- Kerr, C. R., & Schanstra, J. P. (1995). Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine. Biochemical Pharmacology, 50(9), 1369–1375.

- Faraci, W. S., & Walsh, C. T. (1989). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Biochemistry, 28(2), 431–437.

- Le, H. V., Hawker, D. D., Wu, R., Doud, E., Widom, J., Sanishvili, R., Liu, D., Kelleher, N. L., & Silverman, R. B. (2015). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society, 137(13), 4525–4533.

- Chen, Y. C., Chen, Y. T., Lin, Y. C., Chen, P. Y., Chen, Y. L., & Chen, Y. J. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Enzyme and Microbial Technology, 148, 109819.

- Nanavati, S. M., & Silverman, R. B. (1991). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 113(24), 9341–9349.

-

ETH Zurich Research Collection. (2025). Enzymatic carbon–fluorine bond cleavage by human gut microbes. Retrieved from [Link]

- MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16999.

- Anthony, K. G., Strych, U., Ye, L., Shoen, C. S., Cynamon, M. H., & Cook, P. F. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20374.

-

Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Retrieved from [Link]

- Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517–526.

- Silverman, R. B. (2016). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 49(7), 1359–1369.

- Popp, B. V., & Silverman, R. B. (2008). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Journal of Medicinal Chemistry, 51(12), 3465–3472.

-

MySkinRecipes. (n.d.). α-Fluoro-β-alanine. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Inhibitors of alanine racemase enzyme: a review. Retrieved from [Link]

- Winnick, T., Winnick, R. E., & Bergmann, E. D. (1963). Some metabolic and enzymic experiments with α-fluoro-β-alanine. Biochimica et Biophysica Acta, 69, 48–58.

-

ResearchGate. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Retrieved from [Link]

- Winnick, T., Winnick, R. E., & Bergmann, E. D. (1963). Some metabolic and enzymic experiments with α-fluoro-β-alanine. Biochimica et Biophysica Acta, 69, 48–58.

-

PubChem. (n.d.). 3-Amino-2-fluoropropanoic acid, (2R)-. Retrieved from [Link]

- Pizzagalli, F., Valsecchi, M., Ghezzi, P., & Gobbi, M. (1999). beta-alanine and alpha-fluoro-beta-alanine concentrative transport in rat hepatocytes is mediated by GABA transporter GAT-2. American Journal of Physiology-Gastrointestinal and Liver Physiology, 276(1), G206–G213.

-

TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]

- Le, H. V., Lee, H., Pan, Y., & Silverman, R. B. (2012). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Medicinal Chemistry Letters, 3(12), 1033–1037.

-

MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. α-Fluoro-β-alanine [myskinrecipes.com]

- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. alpha-fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. beta-alanine and alpha-fluoro-beta-alanine concentrative transport in rat hepatocytes is mediated by GABA transporter GAT-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-amino-2-fluoropropanoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 3-amino-2-fluoropropanoic Acid

Introduction

3-amino-2-fluoropropanoic acid is a synthetic, non-proteogenic amino acid that has garnered interest within the scientific community due to its structural similarity to endogenous neurotransmitters and the unique properties conferred by the fluorine atom. The introduction of fluorine into small molecules can significantly alter their chemical and biological properties, including metabolic stability, binding affinity, and acidity, making it a valuable tool in drug design. This guide provides a comprehensive overview of the postulated mechanism of action of 3-amino-2-fluoropropanoic acid, primarily focusing on its role as a potential inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT). Drawing upon research on analogous fluorinated compounds, we will explore the biochemical pathways it likely influences, propose experimental protocols for validation, and discuss its potential therapeutic implications for neurological disorders.

The GABAergic System: A Key Therapeutic Target

The proper functioning of the central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission.[1] γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1][2][3] A deficiency in GABAergic signaling is implicated in the pathophysiology of several neurological and psychiatric disorders, including epilepsy, Huntington's disease, Parkinson's disease, and Alzheimer's disease.[2][3]

The concentration of GABA in the brain is tightly regulated by two pyridoxal 5'-phosphate (PLP)-dependent enzymes: glutamic acid decarboxylase (GAD), which synthesizes GABA from glutamate, and GABA aminotransferase (GABA-AT), which catabolizes GABA into succinic semialdehyde.[1][2] Consequently, inhibiting GABA-AT presents a viable therapeutic strategy to increase synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and mitigating the effects of excessive neuronal excitation.[1][3][4] This approach has been clinically validated with the antiepileptic drug vigabatrin, an irreversible inhibitor of GABA-AT.[2][3][4]

Proposed Mechanism of Action: Inhibition of GABA Aminotransferase

Based on the established activity of structurally related fluorinated amino acids, the primary mechanism of action for 3-amino-2-fluoropropanoic acid is proposed to be the mechanism-based inactivation of GABA-AT.[2][3] Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into a highly reactive species by the target enzyme's own catalytic mechanism.[1] This reactive species then forms a covalent bond with the enzyme, leading to its irreversible inactivation.

The proposed inhibitory pathway for 3-amino-2-fluoropropanoic acid likely involves the following key steps:

-

Binding to the Active Site: 3-amino-2-fluoropropanoic acid, as a GABA analog, is expected to bind to the active site of GABA-AT.

-

Transimination: The amino group of 3-amino-2-fluoropropanoic acid forms a Schiff base with the PLP cofactor in the enzyme's active site.

-

Enzymatic Conversion and Fluoride Elimination: The enzyme proceeds with its normal catalytic cycle, leading to the abstraction of a proton. The presence of the electron-withdrawing fluorine atom facilitates the elimination of hydrogen fluoride (HF).

-

Formation of a Reactive Intermediate: The elimination of HF generates a highly reactive electrophilic species, such as an α,β-unsaturated acrylic acid derivative, within the active site.

-

Covalent Modification and Inactivation: This reactive intermediate then attacks a nucleophilic residue in the active site of GABA-AT, forming a stable covalent adduct and leading to the irreversible inactivation of the enzyme.

Caption: Proposed mechanism of GABA-AT inactivation by 3-amino-2-fluoropropanoic acid.

Secondary Mechanism: Interaction with Amino Acid Transporters

In addition to direct enzyme inhibition, fluorinated amino acids can also interact with amino acid transporters.[5] Non-natural amino acids are known to be taken up by cells via both the energy-independent L-type amino acid transporter system and the energy-dependent A-type transporter system.[5] This is particularly relevant in the context of cancer, where tumor cells often exhibit increased amino acid uptake to fuel their high metabolic rate.[5]

Therefore, a secondary mechanism or a contributing factor to the overall biological activity of 3-amino-2-fluoropropanoic acid could be its transport into cells via these systems. This would be crucial for its ability to reach intracellular targets like GABA-AT and could also suggest potential applications in oncology, similar to other labeled amino acids used in positron emission tomography (PET) for tumor imaging.[5]

Caption: Cellular uptake of 3-amino-2-fluoropropanoic acid via amino acid transporters.

Experimental Validation Framework

To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is necessary. The following protocols provide a roadmap for characterizing the biochemical and cellular effects of 3-amino-2-fluoropropanoic acid.

Experimental Protocol 1: In Vitro GABA-AT Inhibition Assay

Objective: To determine if 3-amino-2-fluoropropanoic acid is a time-dependent inhibitor of GABA-AT and to quantify its inhibitory potency.

Methodology:

-

Enzyme Source: Recombinant or purified GABA-AT from a relevant species (e.g., human, porcine).

-

Assay Principle: The activity of GABA-AT can be monitored by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase, measuring the increase in absorbance at 340 nm.

-

Procedure: a. Pre-incubate GABA-AT with varying concentrations of 3-amino-2-fluoropropanoic acid for different time intervals. b. Initiate the enzymatic reaction by adding the substrates, GABA and α-ketoglutarate. c. Monitor the reaction progress spectrophotometrically. d. Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs) for each inhibitor concentration. e. A secondary plot of k_obs versus inhibitor concentration will yield the inactivation rate constant (k_inact) and the inhibition constant (K_I).

Experimental Protocol 2: Cell-Based GABA Level Quantification

Objective: To assess the effect of 3-amino-2-fluoropropanoic acid on intracellular GABA levels in a neuronal cell line.

Methodology:

-

Cell Line: A suitable neuronal cell line, such as SH-SY5Y or primary cortical neurons.

-

Treatment: Incubate the cells with a range of concentrations of 3-amino-2-fluoropropanoic acid for a specified duration.

-

GABA Extraction: Lyse the cells and extract the intracellular metabolites.

-

Quantification: Measure GABA concentrations using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS).

-

Analysis: Compare the GABA levels in treated cells to those in untreated control cells. An increase in GABA would support the inhibition of GABA-AT.

Sources

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 5. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-2-fluoropropanoic Acid

Introduction

In the evolving landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine-containing amino acids, in particular, represent a rapidly advancing field, offering unique tools to modulate peptide and protein structure, stability, and biological activity.[1][3] Among these, 3-amino-2-fluoropropanoic acid, also known as 2-fluoro-β-alanine, is a non-proteinogenic β-amino acid that has garnered significant attention. Its structural similarity to natural amino acids, combined with the distinct physicochemical properties conferred by the fluorine atom, makes it a valuable building block in pharmaceutical and biochemical research.[4][5]

This technical guide provides a comprehensive overview of 3-amino-2-fluoropropanoic acid for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, mechanism of action as a biological tool, and key applications, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Structural Features

3-amino-2-fluoropropanoic acid (C₃H₆FNO₂) is a chiral molecule existing as (R) and (S) enantiomers. The presence of the highly electronegative fluorine atom at the α-carbon (C2) significantly influences the molecule's electronic properties, acidity of the α-proton, and conformational preferences.[6][7] This strategic fluorination can enhance metabolic stability by blocking enzymatic degradation pathways and can modulate the binding affinity of parent molecules to their biological targets.[2][5]

| Property | Value | Source |

| Molecular Formula | C₃H₆FNO₂ | [][9] |

| Molecular Weight | 107.08 g/mol | [][9] |

| CAS Number | 3821-81-6 (for DL-racemate) | [9] |

| Melting Point | 240-245 °C (DL) | |

| Appearance | Solid, slightly beige crystals | [5] |

| Synonyms | DL-2-Fluoro-beta-alanine, α-Fluoro-β-alanine | [9] |

The stereochemistry of the fluorine and amino groups is critical for biological activity and dictates the molecule's interaction with chiral environments such as enzyme active sites.

Synthesis Methodologies

The synthesis of β-fluoro α-amino acids like 3-amino-2-fluoropropanoic acid is challenging, particularly concerning stereocontrol. Several strategies have been developed, broadly categorized into fluorination of amino acid precursors or synthesis from fluorinated building blocks.

Strategy 1: Fluorination of Pre-existing Amino Acid Scaffolds

This approach often involves the conversion of a hydroxyl group in a serine derivative to a fluorine atom. Nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation.[6]

Example Protocol: Synthesis from a Serine Derivative

This protocol outlines a general, non-stereospecific approach. The synthesis of specific enantiomers requires the use of chiral starting materials and conditions that minimize racemization.

Step 1: Protection of Serine

-

Rationale: The amino and carboxyl groups of serine must be protected to prevent side reactions during fluorination. The N-terminus is commonly protected with a Boc (tert-butyloxycarbonyl) group, and the C-terminus is protected as a methyl or ethyl ester.

-

Procedure:

-

Dissolve L-Serine methyl ester hydrochloride in dichloromethane (DCM).

-

Add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester.

-

Step 2: Nucleophilic Fluorination

-

Rationale: DAST is a widely used reagent for deoxofluorination, replacing a hydroxyl group with fluorine. The reaction proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the carbon center.

-

Procedure:

-

Dissolve N-Boc-L-serine methyl ester in anhydrous DCM and cool to -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add DAST (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by carefully adding saturated NaHCO₃ solution at 0 °C.

-

Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the protected 3-amino-2-fluoropropanoic acid ester.

-

Step 3: Deprotection

-

Rationale: The protecting groups are removed to yield the final free amino acid. Acidic conditions are used to remove the Boc group, followed by saponification to hydrolyze the ester.

-

Procedure:

-

Dissolve the purified product in a solution of 4M HCl in dioxane.

-

Stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting hydrochloride salt in a mixture of methanol and water.

-

Add LiOH (2 eq) and stir for 3 hours at room temperature.

-

Neutralize the solution with an ion-exchange resin or by careful addition of acid.

-

Lyophilize the solution to obtain the final product, 3-amino-2-fluoropropanoic acid.

-

Caption: General workflow for the synthesis of 3-amino-2-fluoropropanoic acid.

Strategy 2: Stereoselective C-H Fluorination

More advanced methods focus on the direct, stereoselective fluorination of C(sp³)–H bonds. Recent research has demonstrated the use of palladium(II) catalysis to achieve site- and diastereoselective fluorination of β-methylene C–H bonds in α-amino acid derivatives.[10] This cutting-edge approach offers a more efficient route to chiral β-fluorinated α-amino acids, although the reaction conditions and substrate scope can be highly specific.[10]

Mechanism of Action and Biological Applications

The utility of 3-amino-2-fluoropropanoic acid stems from its ability to act as a mimic of natural amino acids while possessing unique properties due to fluorination.

Enzyme Inhibition

Fluorinated amino acids are potent mechanism-based inhibitors of enzymes, particularly those involved in amino acid metabolism. The strong electron-withdrawing nature of fluorine can stabilize transition states or form covalent adducts with enzyme cofactors. For example, β-fluoro-alanine is a known inhibitor of enzymes like alanine racemase.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. pubs.acs.org [pubs.acs.org]

Enantioselective Synthesis of 3-Amino-2-fluoropropanoic Acid: A Technical Guide for Researchers

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the vast array of fluorinated compounds, α-fluoro-β-amino acids, such as 3-amino-2-fluoropropanoic acid, represent a particularly valuable class of building blocks for the development of novel therapeutics, including enzyme inhibitors and peptidomimetics.[3][4]

This guide provides an in-depth technical overview of the catalytic enantioselective synthesis of 3-amino-2-fluoropropanoic acid, with a primary focus on a highly effective organocatalytic approach. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chiral synthon in their work. We will delve into the mechanistic underpinnings of the key catalytic transformation, provide detailed experimental protocols, and present a comparative analysis of catalyst performance.

Core Strategy: Asymmetric Cyclocondensation via Isothiourea Catalysis

A robust and highly enantioselective method for the synthesis of α-fluoro-β-amino acid derivatives proceeds through the formation of a chiral 3-fluoro-β-lactam intermediate. This key step is achieved via an asymmetric cyclocondensation of fluoroacetic acid with an N-sulfonylimine, promoted by a chiral isothiourea catalyst.[3][4][5] The resulting β-lactam can then be readily converted to the desired 3-amino-2-fluoropropanoic acid derivative through nucleophilic ring-opening.

The Catalyst of Choice: Hypervalent Bond-activated Tetramisole (HBTM-2)

The isothiourea catalyst, specifically the commercially available benzotetramisole derivative HBTM-2, has proven to be particularly effective in this transformation. Its rigid structure and well-defined chiral environment are crucial for achieving high levels of stereocontrol.[6][7]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle, as illustrated below, commences with the in situ activation of fluoroacetic acid. This is typically achieved using an activating agent such as tosyl chloride (TsCl) in the presence of a base. The isothiourea catalyst then reacts with the activated fluoroacetic acid to form a key acyl ammonium intermediate. This intermediate is deprotonated to generate a chiral zwitterionic enolate. This enolate then undergoes a formal [2+2] cycloaddition with the N-sulfonylimine. The stereochemical outcome of this step is dictated by the chiral catalyst, which shields one face of the enolate, leading to the preferential formation of one enantiomer of the 3-fluoro-β-lactam product. Subsequent release of the catalyst regenerates the active catalytic species, allowing the cycle to continue.

Caption: Proposed catalytic cycle for the isothiourea-catalyzed synthesis of 3-fluoro-β-lactams.

Experimental Protocols

The following protocols are based on the work of Straub and Birman and provide a detailed, step-by-step methodology for the synthesis of a representative 3-amino-2-fluoropropanoic acid derivative.[8][9]

Part 1: Enantioselective Synthesis of a 3-Fluoro-β-lactam

Caption: Experimental workflow for the synthesis of the chiral 3-fluoro-β-lactam intermediate.

Materials:

-

Fluoroacetic acid (handle with extreme care due to high toxicity)

-

N-tosyl benzaldimine (or other desired N-sulfonylimine)

-

Tosyl chloride (TsCl)

-

Proton sponge or other non-nucleophilic base

-

HBTM-2 catalyst

-

Anhydrous toluene

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add fluoroacetic acid (2.0 equivalents), proton sponge (2.2 equivalents), and anhydrous toluene.

-

Cool the mixture to 0 °C in an ice bath.

-

Add tosyl chloride (2.0 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Add the HBTM-2 catalyst (typically 5-10 mol%).

-

In a separate flask, dissolve the N-sulfonylimine (1.0 equivalent) in anhydrous toluene.

-

Slowly add the imine solution to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or an appropriate analytical technique. Reaction times can range from 24 to 48 hours.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-